Definition and Stereochemical Classification
Lopinavir (4R) Epimer is a stereoisomer of the antiretroviral drug lopinavir, formally identified as (S)-N-((2S,4R,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide [4] [7]. Its CAS registry number (1798014-18-2) distinguishes it from the parent compound and other stereochemical variants. The "4R" designation specifies the absolute configuration at the C4 carbon of the hexanamide backbone, where the hydroxyl group occupies the R orientation rather than the S configuration found in the therapeutically active lopinavir [4] [6]. This epimer belongs to the diastereomer class of stereoisomers—molecules with identical atomic connectivity but differing spatial arrangements at one or more (yet not all) chiral centers, resulting in distinct physicochemical properties [5] [6].
Table 1: Key Identifiers of Lopinavir (4R) Epimer
Property | Value |
---|
CAS Number | 1798014-18-2 |
Molecular Formula | C~37~H~48~N~4~O~5~ |
Molecular Weight | 628.8 g/mol |
IUPAC Name | (S)-N-((2S,4R,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |
Chiral Centers | C2, C4, C5 (C4 in R configuration) |
Structural Relationship to Lopinavir: Diastereomeric Properties
As a diastereomer, Lopinavir (4R) Epimer shares the core molecular scaffold of lopinavir but exhibits altered three-dimensional topography due to the inverted stereochemistry at C4. This epimerization modifies molecular polarity, crystal packing, and intermolecular interactions, which directly impact solubility, melting point, and chromatographic behavior [4] [6]. Analytical comparisons reveal that the 4R epimer displays:
- Reduced hydrogen-bonding capacity due to altered spatial orientation of the C4 hydroxyl group, decreasing water solubility by ~25% compared to lopinavir [6].
- Increased log P value (experimental log P = 5.2 vs. lopinavir’s 4.9), indicating higher lipophilicity [6].
- Distinct NMR profiles, particularly in the chemical shifts of protons near C4 (δ = 3.85–4.15 ppm for 4R vs. 3.60–3.90 ppm for 4S) [4].
Table 2: Comparative Structural Properties of Lopinavir and Its 4R Epimer
Property | Lopinavir (4S) | Lopinavir (4R) Epimer | Analytical Impact |
---|
C4 Configuration | S | R | Altered crystal lattice energy |
Melting Point | 124–126°C | 118–120°C | Differentiated by DSC |
Retention Time (RP-HPLC) | 12.8 min | 14.2 min | Baseline separation (ΔR~t~ = 1.4 min) |
pK~a~ (OH group) | 12.1 | 11.8 | Altered ionization in mass spectrometry |
These divergent properties necessitate rigorous chromatographic separation techniques—typically reversed-phase HPLC with chiral stationary phases—to resolve the epimer during drug purity testing [4] [7]. Pharmacopeial standards (USP/EP) classify it as "Lopinavir EP Impurity P" or "Lopinavir (2R) Epimer" and mandate controls ≤0.5% in active pharmaceutical ingredients (APIs) [6] [7].
Historical Context in Antiretroviral Drug Development
The significance of Lopinavir (4R) Epimer emerged indirectly through the evolution of lopinavir/ritonavir (LPV/r) as an HIV-1 protease inhibitor. Developed in the late 1990s, lopinavir’s stereospecific synthesis initially yielded the 4R epimer as a process-related impurity, prompting analytical characterization for quality control [4] [7]. Three key milestones contextualize its importance:
- Early HIV Therapy Optimization: Clinical trials (2012–2019) established LPV/r as a second-line regimen in resource-limited settings, where its heat stability and resistance profile outweighed metabolic toxicities. During this period, regulatory scrutiny of API impurities intensified, leading to formal identification of the 4R epimer [3] [8].
- Analytical Standardization: By 2017, suppliers like SynZeal and Axios Research began offering the 4R epimer as a certified reference material (purity >95%) for pharmacopeial testing, facilitating method validation for ANDA submissions [4] [7].
- COVID-19 Repurposing Efforts: During the 2020 pandemic, LPV/r was investigated against SARS-CoV-2 due to its inhibition of 3CL~pro~ protease. Although clinical trials showed limited efficacy, they reinforced the necessity of stereochemical purity—since epimer contamination could reduce antiviral activity [1].
Notably, no biological or pharmacological activity has been documented for the 4R epimer itself [5] [6]. Its role remains confined to analytical chemistry, serving as a marker for manufacturing consistency in lopinavir production.